N-Boc-PEG7-alcohol

PROTAC synthesis ADC linker PEG purity

N-Boc-PEG7-alcohol (CAS: 1292268-13-3) is a polyethylene glycol (PEG)-based heterobifunctional linker containing a Boc-protected amine and a terminal hydroxyl group. It belongs to the class of PEG/alkyl/ether-based PROTAC linkers and is also characterized as a cleavable ADC linker.

Molecular Formula C19H39NO9
Molecular Weight 425.5 g/mol
Cat. No. B609481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-PEG7-alcohol
SynonymsN-Boc-PEG7-alcohol
Molecular FormulaC19H39NO9
Molecular Weight425.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H39NO9/c1-19(2,3)29-18(22)20-4-6-23-8-10-25-12-14-27-16-17-28-15-13-26-11-9-24-7-5-21/h21H,4-17H2,1-3H3,(H,20,22)
InChIKeyFOYKHCLPZWXBOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-Boc-PEG7-alcohol: A Versatile PEG-Based Heterobifunctional Linker for PROTAC and ADC Synthesis


N-Boc-PEG7-alcohol (CAS: 1292268-13-3) is a polyethylene glycol (PEG)-based heterobifunctional linker containing a Boc-protected amine and a terminal hydroxyl group . It belongs to the class of PEG/alkyl/ether-based PROTAC linkers and is also characterized as a cleavable ADC linker [1]. The PEG7 spacer enhances hydrophilicity and aqueous solubility, while the orthogonal protecting group strategy enables controlled, stepwise bioconjugation for the synthesis of targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs) .

Why PEG Linker Chain Length and Purity Matter: N-Boc-PEG7-alcohol vs. Shorter or Longer PEG Analogs


In PROTAC and ADC design, the length of the PEG linker critically influences ternary complex formation, degradation efficiency, and pharmacokinetic properties . Optimal linker lengths typically range from 12 to over 20 carbons in length, with PEG linkers offering tunable spacing to achieve the required distance between the E3 ligase ligand and the target protein . Substituting N-Boc-PEG7-alcohol with a shorter PEG6 or longer PEG8 analog can alter the spatial orientation of the binding moieties, potentially reducing degradation efficacy or introducing undesired flexibility. Furthermore, variations in purity (e.g., 95% vs. 98%) and solubility profiles across different PEG chain lengths can impact reaction yields and reproducibility in multi-step syntheses. The following quantitative evidence guide provides a comparative analysis to support informed selection.

Quantitative Comparative Analysis: N-Boc-PEG7-alcohol vs. Key PEG Linker Alternatives


Purity and Batch Consistency: N-Boc-PEG7-alcohol vs. N-Boc-PEG6-alcohol and N-Boc-PEG8-alcohol

N-Boc-PEG7-alcohol is commercially available with a certified purity of 97.0% from major vendors , while its shorter (PEG6) and longer (PEG8) analogs are commonly supplied at ≥98% purity . Although this represents a marginal difference, the slight variance in purity can influence reaction yields and the need for additional purification steps in sensitive multi-step PROTAC syntheses. The 97.0% purity specification for N-Boc-PEG7-alcohol is consistently reported across multiple vendors, indicating robust batch-to-batch reproducibility .

PROTAC synthesis ADC linker PEG purity Batch consistency Bioconjugation

Aqueous Solubility and Solvent Compatibility: N-Boc-PEG7-alcohol vs. PEG6 and PEG8 Linkers

N-Boc-PEG7-alcohol demonstrates good solubility in a range of organic solvents (DCM, DMF, DMSO, THF) and in water, which is essential for versatile reaction conditions [1]. In comparison, N-Boc-PEG6-alcohol is soluble in DCM, DMF, DMSO, but its water solubility is lower (320 g/L) , while N-Boc-PEG8-alcohol is soluble in DMSO and other organic solvents but may require heating or sonication for complete dissolution [2]. The PEG7 spacer offers a balanced hydrophilicity profile, providing adequate aqueous solubility without the excessive chain length that can complicate purification.

Aqueous solubility Organic solvent compatibility DMSO solubility Bioconjugation

Storage Stability and Long-Term Viability: N-Boc-PEG7-alcohol vs. PEG6 and PEG8

N-Boc-PEG7-alcohol powder is stable for up to 3 years when stored at -20°C, and stock solutions in solvent remain stable for 1 year at -80°C [1]. This stability profile is comparable to N-Boc-PEG6-alcohol and N-Boc-PEG8-alcohol, which also report 3-year powder stability at -20°C and 1-year solution stability at -80°C . The consistent stability across the series indicates that storage conditions are not a differentiating factor among these linkers.

Storage stability Powder stability Stock solution stability Logistics

Orthogonal Functionality and Synthetic Versatility: N-Boc-PEG7-alcohol's Dual Reactive Sites

N-Boc-PEG7-alcohol possesses two orthogonal reactive handles: a Boc-protected amine that can be deprotected under mild acidic conditions (e.g., TFA) to yield a free amine for subsequent coupling, and a terminal hydroxyl group that can be derivatized independently [1]. This dual functionality is a class characteristic of Boc-NH-PEGn-OH compounds. The PEG7 spacer length (7 ethylene glycol units) provides an intermediate chain length that balances flexibility and rigidity, which is crucial for achieving optimal ternary complex geometry in PROTACs . In contrast, shorter PEG6 linkers may restrict the conformational freedom needed for efficient target engagement, while longer PEG8 linkers may introduce excessive flexibility that reduces degradation efficiency .

Boc deprotection Hydroxyl derivatization Stepwise conjugation PROTAC synthesis

Lipophilicity and Predicted Physicochemical Profile: N-Boc-PEG7-alcohol vs. PEG6 and PEG8

The predicted partition coefficient (LogP) for N-Boc-PEG7-alcohol is -1.38, indicating moderate hydrophilicity . In comparison, N-Boc-PEG6-alcohol has a predicted LogP of -1.0 (estimated) and N-Boc-PEG8-alcohol has a predicted LogP of -1.5 (estimated). The intermediate LogP value of N-Boc-PEG7-alcohol suggests a balanced lipophilic-hydrophilic profile that may enhance cell permeability while maintaining aqueous solubility. This balance is crucial for intracellular target engagement in PROTAC applications.

LogP Lipophilicity Physicochemical properties Drug-likeness

Optimal Use Cases for N-Boc-PEG7-alcohol Based on Comparative Performance Data


Synthesis of PROTACs Requiring Balanced Spacer Length for Efficient Ternary Complex Formation

N-Boc-PEG7-alcohol is particularly well-suited for PROTAC synthesis when a linker of intermediate length (7 PEG units) is required to bridge the E3 ligase ligand and the target protein ligand. The PEG7 spacer provides a balance between flexibility and rigidity, falling within the optimal 12-20+ carbon range for effective ubiquitination and degradation . Its dual orthogonal functionality (Boc-amine and hydroxyl) allows for sequential conjugation of the two ligands, minimizing side reactions and maximizing yield [1].

Construction of Cleavable ADC Linkers with Enhanced Solubility and Conjugation Versatility

As a cleavable ADC linker, N-Boc-PEG7-alcohol can be incorporated into antibody-drug conjugates where controlled release of the cytotoxic payload is desired. Its solubility in a range of organic and aqueous solvents facilitates conjugation under mild conditions, preserving antibody integrity . The PEG7 spacer enhances the hydrophilicity of the linker-payload construct, potentially improving the pharmacokinetic profile of the ADC .

Multi-Step Bioconjugation Requiring Orthogonal Deprotection and Derivatization Strategies

N-Boc-PEG7-alcohol is an ideal building block for multi-step bioconjugation workflows where the amine and hydroxyl groups must be functionalized independently. The Boc group can be selectively removed under acidic conditions (e.g., TFA) to expose the amine for coupling to carboxylic acids or activated esters, while the hydroxyl group remains available for subsequent derivatization (e.g., with acyl chlorides, anhydrides, or sulfonyl chlorides) [1]. This orthogonal strategy enables the precise construction of complex molecular architectures with high fidelity.

Development of Hydrophilic Coatings and Surface Modifications in Biomedical Materials

The PEG7 chain of N-Boc-PEG7-alcohol imparts hydrophilicity and biocompatibility, making it a valuable reagent for modifying surfaces of nanoparticles, medical devices, or biosensors. The Boc-protected amine can be deprotected and used to covalently attach the PEG linker to surfaces, while the hydroxyl group can serve as a further functionalization site for introducing targeting moieties or fluorescent labels [1]. The intermediate chain length provides a hydrophilic spacer that reduces non-specific protein adsorption without excessively shielding the surface.

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